Pentanenitrile, 5-(acetyloxy)-
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Overview
Description
Pentanenitrile, 5-(acetyloxy)- is an organic compound with the molecular formula C7H11NO2 and a molecular weight of 141.1677 g/mol It is a derivative of pentanenitrile, where an acetyloxy group is attached to the fifth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanenitrile, 5-(acetyloxy)- typically involves the esterification of pentanenitrile with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of pentanenitrile, 5-(acetyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The reaction mixture is then subjected to distillation to separate the desired compound from any by-products .
Chemical Reactions Analysis
Types of Reactions
Pentanenitrile, 5-(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of pentanoic acid derivatives.
Reduction: Formation of pentylamine derivatives.
Substitution: Formation of various substituted pentanenitrile derivatives.
Scientific Research Applications
Pentanenitrile, 5-(acetyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentanenitrile, 5-(acetyloxy)- involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release acetic acid and pentanenitrile, which can then participate in various biochemical reactions. The nitrile group can be metabolized by cytochrome P450 enzymes to produce cyanide, which is detoxified and excreted as thiocyanate .
Comparison with Similar Compounds
Similar Compounds
Pentanenitrile: A simpler nitrile compound without the acetyloxy group.
Butanenitrile: A shorter chain nitrile compound.
Hexanenitrile: A longer chain nitrile compound.
Uniqueness
This functional group allows for additional chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
89775-53-1 |
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Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
4-cyanobutyl acetate |
InChI |
InChI=1S/C7H11NO2/c1-7(9)10-6-4-2-3-5-8/h2-4,6H2,1H3 |
InChI Key |
HUEPOYQRBGXTSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCC#N |
Origin of Product |
United States |
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